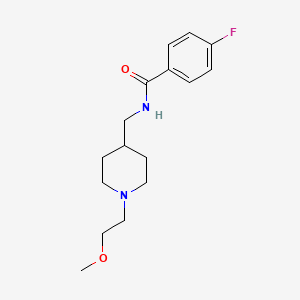

4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom on the benzene ring, a piperidine ring substituted with a methoxyethyl group, and a benzamide functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The first step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions. Common reagents for this step include sodium triacetoxyborohydride or sodium cyanoborohydride.

-

Introduction of the Fluorobenzamide Group: : The next step involves the acylation of the piperidine intermediate with 4-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

-

Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes where feasible. Industrial production also requires stringent quality control measures to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

-

Reduction: : Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine. Typical reducing agents include lithium aluminum hydride or sodium borohydride.

-

Substitution: : The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This reaction often requires a catalyst or a strong base.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of piperidine N-oxide derivatives.

Reduction: Conversion to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)aniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development, particularly in the field of neuropharmacology.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act as a modulator of certain receptors or enzymes, offering possibilities for the treatment of neurological disorders or other diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with molecular targets such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, while the piperidine ring provides structural flexibility. The methoxyethyl group may influence the compound’s solubility and bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-fluoro-N-(piperidin-4-ylmethyl)benzamide

- 4-fluoro-N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)benzamide

- 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Uniqueness

Compared to similar compounds, 4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is unique due to the presence of the methoxyethyl group, which can significantly alter its pharmacokinetic properties. The fluorine atom also imparts distinct electronic characteristics, influencing the compound’s reactivity and binding interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

4-Fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a fluorine atom, a piperidine ring, and a benzamide moiety. Its molecular formula is C15H20FN3O2, and it has a molecular weight of approximately 293.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The piperidine structure allows for modulation of neurotransmitter systems, which can influence both dopaminergic and serotonergic pathways.

Key Mechanisms:

- Receptor Modulation : The compound may act as an antagonist or partial agonist at certain receptors, including dopamine D2 and serotonin 5-HT receptors.

- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism could enhance the availability of these neurotransmitters in synaptic clefts.

Pharmacological Effects

Studies have indicated that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Preclinical studies suggest that this compound may possess antidepressant-like effects, likely due to its action on serotonin receptors.

- Anxiolytic Properties : It has shown potential in reducing anxiety-like behaviors in animal models.

- Cognitive Enhancement : Some research indicates that it may improve cognitive functions, possibly through cholinergic pathways.

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Significant reduction in depressive behavior | |

| Anxiolytic | Decreased anxiety responses | |

| Cognitive Enhancement | Improved memory performance |

Study 1: Antidepressant Efficacy

In a controlled study involving rodent models, this compound was administered over a period of four weeks. The results demonstrated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like properties.

Study 2: Anxiolytic Effects

Another study evaluated the compound's effects on anxiety using the elevated plus maze test. Animals treated with the compound spent significantly more time in open arms compared to controls, indicating reduced anxiety levels.

Study 3: Cognitive Function

Research investigating cognitive enhancement involved administering the compound to aged rats in a Morris water maze test. Treated rats showed improved navigation skills and reduced escape latency compared to untreated counterparts.

Propriétés

IUPAC Name |

4-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-21-11-10-19-8-6-13(7-9-19)12-18-16(20)14-2-4-15(17)5-3-14/h2-5,13H,6-12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZPQCRPUVLFDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.